molecular formula C7H8BrIN2 B3016542 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine CAS No. 2256060-05-4

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine

Cat. No.: B3016542
CAS No.: 2256060-05-4
M. Wt: 326.963
InChI Key: YTGOIDMZTWKOMV-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a high-value, multi-halogenated pyridine derivative designed for advanced research and development, particularly in pharmaceutical chemistry and material science. This compound features both bromine and iodine atoms on its pyridine ring, which serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . This makes it a critical synthetic intermediate for constructing more complex molecules, potentially for screening as therapeutic agents. The presence of multiple halogen substituents and the electron-donating amine group on the pyridine core contributes to significant pharmacological potential. Pyridine-based structures are widely investigated for their diverse biological activities, including use as anti-tumor, anti-viral, and anti-microbial agents . Researchers can leverage this compound as a key building block in drug discovery programs aimed at developing new treatments for various diseases. Specifications and Safety: • CAS Number: Please verify with the latest COA. • Molecular Formula: C7H9BrIN2 • Molecular Weight: Approximately 327.97 g/mol. • Storage: Recommended to be stored sealed in a dry environment, at 2-8°C to ensure long-term stability . • Hazard Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodo-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGOIDMZTWKOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Iodo 4,6 Dimethylpyridin 3 Amine

Retrosynthetic Dissection of the 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For this compound, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds.

A plausible retrosynthetic approach would involve the sequential introduction of the functional groups onto a pre-existing dimethylpyridine core. The final step would likely be the introduction of one of the halogens or the amine group, as these transformations can be sensitive to the presence of other functional groups.

A primary disconnection can be made at the C-N bond of the amine, suggesting a late-stage amination of a dihalogenated pyridine (B92270) precursor. This leads to the key intermediate, 3,5-dibromo-2-iodo-4,6-dimethylpyridine or a related dihalopyridine.

Further disconnection of the C-I and C-Br bonds would lead back to a simpler 4,6-dimethylpyridin-3-amine (B74034) or 2,4-dimethylpyridine (B42361) derivative. The order of halogenation is crucial for achieving the desired regiochemistry.

Classical and Contemporary Approaches for Pyridine Ring Construction and Functionalization

While the synthesis of this compound would likely commence from a pre-functionalized pyridine, a brief overview of pyridine ring construction is pertinent. Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound, offer a versatile route to substituted pyridines. advancechemjournal.comlakotalakes.com

More contemporary methods, such as cascade reactions involving Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, provide a modular approach to highly substituted pyridines. nih.govorganic-chemistry.org These methods, however, might be more complex than necessary if a suitable dimethylpyridine starting material is available.

Functionalization of a pre-formed pyridine ring is often a more direct strategy. This involves electrophilic or nucleophilic substitution reactions, directed metalation, or transition-metal-catalyzed cross-coupling reactions to install the desired substituents.

Regioselective Halogenation Strategies on Pyridine Systems

The introduction of bromine and iodine at specific positions on the pyridine ring is a critical aspect of the synthesis. The electronic nature of the pyridine ring and the directing effects of existing substituents heavily influence the regioselectivity of halogenation. chemrxiv.org

Directed Bromination Methodologies

The bromination of pyridine rings can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for its mild and selective nature. researchgate.net The directing effect of the substituents on the pyridine ring is paramount. For instance, amino and hydroxyl groups are strongly activating and ortho-, para-directing. In a dimethylpyridine system, the methyl groups are weakly activating and also direct ortho and para.

In the context of synthesizing the target molecule, starting from a 2,4-dimethylpyridin-3-amine, the amino group would be the dominant directing group. Bromination would be expected to occur at the positions ortho and para to the amine, which are positions 2 and 6. However, steric hindrance from the adjacent methyl group at position 4 might influence the regioselectivity. A potential synthetic route involves the bromination of 2,4-dimethylpyridin-3-amine, which has been shown to yield 6-bromo-2,4-dimethylpyridin-3-amine. chemicalbook.com

Starting MaterialReagentConditionsProductYield
2,4-dimethylpyridin-3-amineBromine in DCM0-25 °C, 12 h6-bromo-2,4-dimethyl-pyridin-3-amine75.3% chemicalbook.com
2-AminopyridineNBS in Acetone10 °C, 0.5 h2-Amino-5-bromopyridine (B118841)95.0% ijssst.info

Directed Iodination Methodologies

Iodination of pyridine rings can be more challenging than bromination due to the lower reactivity of iodine. However, various methods have been developed. One common method involves the use of potassium iodate (B108269) and potassium iodide in the presence of an acid. ijssst.info This method has been successfully used for the iodination of 2-amino-5-bromopyridine to give 2-amino-5-bromo-3-iodopyridine (B1270907). ijssst.info

Directed ortho-metalation followed by quenching with an iodine source is another powerful strategy for regioselective iodination. A directing group, such as a pivaloyl or Boc-protected amine, can direct lithiation to the adjacent position, which can then be iodinated. nih.gov

Starting MaterialReagentsConditionsProductYield
2-Amino-5-bromopyridineKIO₃, KI, H₂SO₄100 °C, 1.5 h2-Amino-5-bromo-3-iodopyridine73.7% ijssst.info

Amination Pathways for Pyridin-3-amine Synthesis

The introduction of the amine group at the 3-position of the pyridine ring is another key transformation. If the synthesis starts from a halogenated pyridine, a nucleophilic aromatic substitution or a transition-metal-catalyzed amination can be employed.

The Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) is a classical method for the synthesis of 3-aminopyridine. orgsyn.orgwikipedia.org This involves treatment with sodium hypobromite. wikipedia.org

For the amination of a pre-existing halopyridine, the Buchwald-Hartwig amination is a powerful contemporary method. acs.orgchemspider.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. This method is particularly useful for coupling a wide range of amines with halopyridines. acs.org Copper-catalyzed amination reactions using aqueous ammonia (B1221849) also provide an efficient route to aminopyridine derivatives. researchgate.net

HalopyridineAmine SourceCatalyst/ReagentsConditionsProduct
2-BromopyridinesVolatile aminesPd(OAc)₂, dppp, NaOt-BuToluene, 80 °C, sealed tubeSecondary and tertiary aminopyridines acs.org
Bromopyridine derivativesAqueous ammoniaCu₂OMild conditionsAminopyridine derivatives researchgate.net
3-BromopyridinePotassium amideLiquid ammonia-3- and 4-aminopyridine (B3432731) mixture journals.co.za

Development and Optimization of Synthetic Protocols for this compound

Based on the methodologies discussed, a plausible synthetic route for this compound can be proposed, starting from a readily available dimethylpyridine derivative.

Proposed Synthetic Pathway:

Starting Material: 2,4-Dimethylpyridin-3-amine.

Bromination: Regioselective bromination at the 6-position using bromine in dichloromethane (B109758) to yield 6-bromo-2,4-dimethylpyridin-3-amine. chemicalbook.com

Protection of the Amine: The amino group would likely need to be protected, for instance as a Boc-carbamate, to prevent side reactions in subsequent steps.

Iodination: Directed iodination at the 2-position. This could potentially be achieved through directed ortho-metalation of the protected amine, followed by quenching with an iodine source. Alternatively, electrophilic iodination might be possible, though regioselectivity could be an issue.

Second Bromination: Introduction of the bromine at the 5-position. This would likely be an electrophilic bromination, and the directing effects of the existing substituents would need to be carefully considered.

Deprotection: Removal of the protecting group from the amine to yield the final product.

Optimization and Challenges:

The key challenges in this synthesis would be achieving the desired regioselectivity in the halogenation steps. The order of introduction of the halogens and the use of protecting groups would be critical for success. The electronic and steric effects of the methyl groups and the other halogens would need to be carefully managed to direct the incoming electrophiles to the correct positions. Optimization of reaction conditions, including solvent, temperature, and choice of halogenating agent, would be essential to maximize the yield of the desired product and minimize the formation of isomers.

Investigation of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and enhancing the sustainability of chemical manufacturing. tandfonline.comamazonaws.com While a specific, optimized green synthesis for this particular compound is not extensively documented in publicly available literature, a critical evaluation of plausible synthetic routes through the lens of the twelve principles of green chemistry allows for the identification of more environmentally benign approaches.

A hypothetical, yet chemically reasonable, synthetic pathway for this compound would likely commence with the starting material 4,6-dimethylpyridin-3-amine. The synthesis would then proceed through a two-step electrophilic halogenation process: bromination and iodination. The regioselectivity of these steps is directed by the activating amino and methyl groups on the pyridine ring.

A Proposed Synthetic Route for Evaluation:

Step 1: Bromination of 4,6-dimethylpyridin-3-amine. The first step would involve the regioselective bromination of the pyridine ring. The amino group is a strong activating group and directs ortho- and para- to itself. The methyl groups are also activating. The most likely position for the initial bromination would be the 5-position, which is para to the amino group and flanked by the two methyl groups.

Step 2: Iodination of 5-Bromo-4,6-dimethylpyridin-3-amine. The subsequent step would be the iodination of the brominated intermediate. The introduction of the electron-withdrawing bromine atom will slightly deactivate the ring, but the strong activating effect of the amino group will still direct the incoming electrophile. The most probable position for iodination would be the 2-position, which is ortho to the amino group.

Applying Green Chemistry Metrics and Principles:

Reagent Selection and Atom Economy:

A key principle of green chemistry is the use of safer chemicals and the design of syntheses with high atom economy. amazonaws.com The choice of halogenating agent significantly impacts the environmental footprint of the synthesis.

Interactive Data Table: Comparison of Potential Brominating Agents

ReagentFormulaByproductsAtom Economy (%)Green Chemistry Considerations
Elemental BromineBr₂HBr~51% (for substitution)Highly corrosive, toxic, and fuming liquid. While having a better atom economy than NBS, its handling poses significant safety risks. wordpress.com
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Succinimide~36%Solid, easier to handle than Br₂. However, it has a lower atom economy and produces a solid byproduct that needs to be separated and disposed of. wordpress.com
In-situ generated HOBrfrom NaBr/NaOClNaCl, H₂OHighAvoids the handling of elemental bromine. Uses readily available and inexpensive starting materials. Water is the solvent, and the main byproduct is salt water. nih.gov

For the iodination step, similar considerations apply. N-iodosuccinimide (NIS) is a common laboratory reagent, but systems using catalytic amounts of an oxidant with a simple iodide salt are often greener.

Interactive Data Table: Comparison of Potential Iodinating Agents

ReagentFormulaByproductsGreen Chemistry Considerations
N-Iodosuccinimide (NIS)C₄H₄INO₂SuccinimideLower atom economy, solid byproduct.
Iodine/Oxidant (e.g., H₂O₂)I₂/H₂O₂H₂OHigh atom economy. Water is the only byproduct from the oxidant. researchgate.net
Potassium Iodide/Ammonium PeroxodisulfateKI/(NH₄)₂S₂O₈K₂SO₄, (NH₄)₂SO₄Can be performed in aqueous methanol, avoiding chlorinated solvents. organic-chemistry.org

Solvent Selection:

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of the waste generated. tandfonline.comtandfonline.com Traditional halogenation reactions often employ chlorinated solvents like dichloromethane (DCM) or chloroform, which are now considered hazardous and are being phased out due to environmental and health concerns. whiterose.ac.uk

Green solvent selection guides recommend alternatives based on their safety, health, and environmental profiles. jk-sci.com

Interactive Data Table: Evaluation of Solvents for Halogenation

SolventClassificationGreen Chemistry Considerations
Dichloromethane (DCM)HazardousSuspected carcinogen, environmentally persistent. whiterose.ac.uk
WaterRecommendedThe greenest solvent, non-toxic, non-flammable. Its use can simplify workup procedures. vapourtec.com
Ethanol (B145695)RecommendedBio-based, biodegradable, low toxicity. jk-sci.com
2-Methyltetrahydrofuran (2-MeTHF)RecommendedA bio-based alternative to THF with a better safety profile. whiterose.ac.uk
Cyclopentyl methyl ether (CPME)RecommendedLower peroxide formation tendency than other ethers, high boiling point, and easily recyclable.

For the proposed synthesis of this compound, employing a solvent such as ethanol or water, if the solubility of the reactants allows, would represent a significant improvement over traditional methods.

Process Intensification and Waste Reduction:

The principles of waste prevention and catalysis are also central to green chemistry. Designing the synthesis to be a one-pot or telescopic process, where intermediates are not isolated, can significantly reduce solvent use, energy consumption, and waste generation.

Further research into catalytic methods for the halogenation of aminopyridines could lead to more sustainable synthetic routes. For example, the use of a reusable solid acid catalyst instead of stoichiometric amounts of a Lewis or Brønsted acid could simplify purification and reduce waste.

Reactivity and Mechanistic Investigations of 5 Bromo 2 Iodo 4,6 Dimethylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com Such reactions, when they do occur, typically require harsh conditions and proceed at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. youtube.comquora.com

In the case of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, the pyridine nucleus is heavily substituted. The directing effects of the existing substituents must be considered to predict the feasibility and regioselectivity of any further EAS reaction. The substituents present are:

-NH₂ (amino) group at C-3: A powerful activating group and an ortho-, para-director.

-CH₃ (methyl) groups at C-4 and C-6: Weakly activating groups and ortho-, para-directors.

-I (iodo) group at C-2: A deactivating group but an ortho-, para-director.

-Br (bromo) group at C-5: A deactivating group but an ortho-, para-director.

The collective influence of these groups makes further electrophilic substitution on the pyridine ring highly improbable. The strongly activating amino group would direct incoming electrophiles to its ortho (C-2 and C-4) and para (C-6) positions. Similarly, the methyl groups would direct to their respective ortho and para positions. However, all of these positions (C-2, C-4, C-5, C-6) are already occupied. The only theoretically available position for substitution is the carbon atom at C-5, which is already substituted with a bromine atom. Therefore, a standard EAS reaction would not be expected to occur without the displacement of an existing substituent, a process that would require exceptionally forcing conditions. The combined steric hindrance from the two methyl groups adjacent to all other ring positions further limits the accessibility of the ring to electrophiles.

While classical EAS is unlikely, directed ortho-metalation could potentially achieve functionalization. For instance, protection of the amino group as a pivaloylamide can direct lithiation to the adjacent C-4 position, but this position is already occupied by a methyl group in the target molecule. acs.org

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing halogen atoms at positions activated by the ring nitrogen. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, especially at the C-2, C-4, and C-6 positions. stackexchange.com At these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

This compound possesses two potential sites for SNAr: the iodine atom at the C-2 position and the bromine atom at the C-5 position.

Reactivity at C-2 (Iodo): The C-2 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen. A nucleophile attacking this position would generate an anionic intermediate where the negative charge is stabilized by resonance, including a contributor with the charge on the nitrogen atom. stackexchange.comyoutube.com

Reactivity at C-5 (Bromo): The C-5 position is not directly activated by the ring nitrogen in the same way as the C-2 or C-4 positions. Nucleophilic attack at C-5 would not allow for the direct delocalization of the resulting negative charge onto the ring nitrogen.

Consequently, SNAr reactions are expected to occur selectively at the C-2 position, leading to the displacement of the iodide ion. Iodide is also an excellent leaving group, further favoring substitution at this site. A variety of nucleophiles, including alkoxides, thiolates, and amines, could be employed for this transformation.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents predicted outcomes based on established principles of SNAr reactivity on analogous pyridine systems.

NucleophileReagent ExamplePredicted ProductReaction Conditions
AlkoxideSodium Methoxide (NaOCH₃)5-Bromo-2-methoxy-4,6-dimethylpyridin-3-amineMethanol (solvent), heat
ThiolateSodium Thiophenoxide (NaSPh)5-Bromo-4,6-dimethyl-2-(phenylthio)pyridin-3-amineDMF or NMP (solvent), heat
AmineMorpholine4-(5-Bromo-4,6-dimethyl-3-aminopyridin-2-yl)morpholineHeat, potentially with a base
CyanidePotassium Cyanide (KCN)5-Bromo-3-amino-4,6-dimethylpyridine-2-carbonitrileDMSO (solvent), heat

Metal-Catalyzed Cross-Coupling Transformations

The presence of two different halogen atoms at distinct positions on the pyridine ring makes this compound an excellent substrate for selective metal-catalyzed cross-coupling reactions. The difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards the oxidative addition step in catalytic cycles (typically Pd-catalyzed) is the key to achieving this selectivity. The generally accepted order of reactivity is C–I > C–Br > C–Cl. nih.govrsc.org This allows for sequential, site-selective functionalization of the molecule.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using organoboron reagents, is expected to proceed with high regioselectivity on this substrate. The palladium catalyst will preferentially undergo oxidative addition into the weaker and more reactive C-I bond at the C-2 position over the C-Br bond at the C-5 position. nih.govrsc.org

By carefully controlling the stoichiometry of the boronic acid or ester (using approximately one equivalent), it is possible to achieve selective mono-arylation or mono-vinylation at the C-2 position, leaving the C-5 bromo group intact for subsequent transformations. If an excess of the organoboron reagent and prolonged reaction times are used, double coupling to functionalize both positions may be possible, though this would likely require more forcing conditions for the second coupling at the C-Br site.

Table 2: Predicted Regioselective Suzuki-Miyaura Coupling Reactions This table illustrates the expected selectivity in Suzuki-Miyaura coupling based on the differential reactivity of C-I and C-Br bonds.

Boronic Acid/EsterStoichiometryCatalyst System (Example)Predicted Major Product
Phenylboronic acid~1.1 eq.Pd(PPh₃)₄, Na₂CO₃5-Bromo-4,6-dimethyl-2-phenylpyridin-3-amine
4-Methoxyphenylboronic acid~1.1 eq.PdCl₂(dppf), K₂CO₃5-Bromo-2-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine
Vinylboronic acid pinacol (B44631) ester~1.1 eq.Pd(OAc)₂, SPhos, K₃PO₄5-Bromo-4,6-dimethyl-2-vinylpyridin-3-amine
Phenylboronic acid>2.2 eq.Pd(PPh₃)₄, Na₂CO₃ (harsher conditions)4,6-Dimethyl-2,5-diphenylpyridin-3-amine

The regioselectivity observed in Suzuki-Miyaura coupling is expected to extend to other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings.

Heck Coupling: The reaction with alkenes would selectively form a styryl or other vinyl-substituted pyridine at the C-2 position. The C-I bond's higher reactivity ensures that the initial oxidative addition occurs at this site.

Sonogashira Coupling: The coupling with terminal alkynes, typically co-catalyzed by palladium and copper, would also proceed preferentially at the C-2 iodo position. This would provide a facile route to 2-alkynyl-substituted pyridines, which are valuable synthetic intermediates.

In both cases, the bromine at the C-5 position would remain available for a second, subsequent cross-coupling reaction under different, often more forcing, conditions if desired.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgrug.nl Similar to other cross-coupling reactions, its selectivity on dihaloaryl substrates is governed by the rate of oxidative addition, following the C-I > C-Br reactivity trend. researchgate.netrsc.org

This reaction would allow for the selective introduction of a second nitrogen-based substituent at the C-2 position of this compound. A wide variety of primary and secondary amines, as well as anilines and other amine equivalents, can be used as coupling partners. organic-chemistry.orglibretexts.org The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high yields and accommodating a broad substrate scope. rug.nl

Table 3: Predicted Scope of Selective Buchwald-Hartwig Amination at the C-2 Position This table outlines the expected products from the selective C-N coupling at the iodo-substituted position with various amine partners.

Amine Coupling PartnerCatalyst System (Example)Predicted Product
AnilinePd₂(dba)₃, XPhos, NaOtBu5-Bromo-4,6-dimethyl-N²-phenylpyridine-2,3-diamine
PyrrolidinePd(OAc)₂, BINAP, Cs₂CO₃5-Bromo-4,6-dimethyl-2-(pyrrolidin-1-yl)pyridin-3-amine
n-ButylaminePd₂(dba)₃, RuPhos, K₃PO₄N²-Butyl-5-bromo-4,6-dimethylpyridine-2,3-diamine
Benzophenone imine (ammonia equivalent)Pd(OAc)₂, Xantphos, Cs₂CO₃; then acidic workup5-Bromo-4,6-dimethylpyridine-2,3-diamine

Transformations Involving the Pyridyl Amine Functionality

The primary amino group at the C-3 position is a versatile functional handle that can undergo a range of chemical transformations independent of the halogen atoms.

Acylation: The nucleophilic amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. publish.csiro.auresearchgate.net This reaction would form the corresponding amide, for example, N-(5-Bromo-2-iodo-4,6-dimethylpyridin-3-yl)acetamide upon reaction with acetyl chloride. Such a transformation is often used to protect the amino group or to modify the electronic properties of the molecule. Studies on the acetylation of aminopyridines indicate that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.au

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). numberanalytics.com Pyridyldiazonium salts are useful intermediates but can be less stable than their benzenoid analogs. rsc.org Once formed, the diazonium group can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -Cl, -Br, or -CN, thus replacing the original amino group. This provides a strategic pathway to further diversify the substitution pattern on the pyridine ring. For example, diazotization followed by treatment with cuprous bromide would yield 3,5-Dibromo-2-iodo-4,6-dimethylpyridine.

Other Transformations: The amino group could also participate in condensation reactions to form imines (Schiff bases) with aldehydes and ketones, or it could be alkylated, although controlling selectivity between N-alkylation and reaction at the ring nitrogen can sometimes be challenging.

Acylation and Alkylation Reactions of the Amine

The primary amine group at the C3 position of the pyridine ring is a key site for nucleophilic reactions such as acylation and alkylation. These reactions are fundamental for extending the molecular framework and introducing new functional groups.

Acylation: The reaction of the amine with acylating agents, such as acid chlorides or anhydrides, typically proceeds via nucleophilic substitution to form the corresponding amide. For instance, the acylation of a related compound, 5-bromo-2-methylpyridin-3-amine, with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation is often carried out in the presence of a base, like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. vedantu.com The reaction involves the replacement of a hydrogen atom on the -NH₂ group with an acetyl group (CH₃CO-). byjus.com Such reactions on heteroaromatic amines are pivotal for synthesizing a variety of derivatives, including those with potential biological activity. researchgate.net

Alkylation: While direct N-alkylation of the amine group is a common transformation for primary amines, studies on this specific compound are not widely documented. General principles suggest that alkylation with alkyl halides would introduce an alkyl group onto the nitrogen atom. However, the reaction conditions must be carefully controlled to avoid over-alkylation, which would lead to secondary and tertiary amines, or even quaternary pyridinium (B92312) salts due to the nucleophilicity of the ring nitrogen. In broader contexts, radical alkylation of imines derived from amines has been achieved using 4-alkyl-1,4-dihydropyridines under photoredox and Brønsted acid cocatalysis, offering a modern approach to forming C-N bonds. organic-chemistry.org

ReactantReagentProduct TypeConditions
Primary AmineAcid ChlorideAmideBase (e.g., Pyridine)
Primary AmineAcid AnhydrideAmideBase or Acid Catalyst
Primary AmineAlkyl HalideAlkylated AmineBase

Diazotization and Subsequent Derivatizations

Diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, converting the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid. byjus.comorganic-chemistry.org

The resulting aryl diazonium salt is often unstable and is used immediately in subsequent reactions. These derivatizations include:

Sandmeyer-type reactions: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups, often using copper(I) salts as catalysts. organic-chemistry.org This would allow for the substitution of the amine on the pyridine ring.

Schiemann reaction: For the introduction of fluorine, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the aryl fluoride.

Azo coupling: Diazonium salts can react with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds (Ar-N=N-Ar'), which are often highly colored and used as dyes.

A convenient one-pot method for the diazotization-iodination of aromatic amines uses potassium iodide, sodium nitrite, and p-toluenesulfonic acid. organic-chemistry.org Similarly, diazotization-bromination can be achieved using polymer-supported bromide reagents in a Sandmeyer-type process. researchgate.net These methods highlight the potential pathways for transforming the amino group of this compound into other functional groups.

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites—the amine, the bromo group, the iodo group, and the pyridine nitrogen—makes chemoselectivity a critical consideration in reactions involving this compound. The outcome of a reaction often depends on the nature of the reagents and the reaction conditions.

Halogen Reactivity: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of aryl halides generally follows the order I > Br > Cl. Therefore, it is expected that the C-I bond at the C2 position would react preferentially over the C-Br bond at the C5 position. This selective reactivity allows for sequential functionalization of the pyridine ring.

Amine vs. Halogen Reactivity: The amine group can compete with the halogens in certain reactions. For instance, in nucleophilic aromatic substitution (SₙAr), the positions of the halogens are activated by the electron-withdrawing nature of the pyridine nitrogen. However, the amine itself is a powerful nucleophile. Protecting the amine group, for example by acylation, is a common strategy to allow for selective reactions at the halogen sites. mdpi.com

Regioselectivity: The substitution pattern on the pyridine ring, including the two methyl groups, exerts steric and electronic influences that direct the regiochemical outcome of reactions. For example, halogenation of substituted pyridines can be highly regioselective, although it often requires harsh conditions for electron-deficient rings. chemrxiv.orgmountainscholar.org The existing substituents on this compound would direct any further electrophilic substitution, although the ring is already heavily substituted.

Studies on polyhalogenated pyridines have shown that selective amination can be achieved under specific conditions, demonstrating that differentiation between multiple halogen atoms is feasible. acs.orgresearchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are scarce in the literature, general methodologies can be applied.

Spectroscopic Studies:

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a powerful tool for tracking the progress of a reaction by identifying reactants, intermediates, and products in the reaction mixture. In situ NMR spectroscopy can provide real-time data on the concentrations of species, aiding in kinetic analysis.

Mass Spectrometry (MS): Techniques like ESI-MS can be used to detect and characterize transient intermediates, such as organometallic species in a catalytic cycle or protonated species in acid-catalyzed reactions.

Computational Studies (DFT): Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanism. DFT studies on related pyridine derivatives have been used to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potential to describe possible reaction pathways. mdpi.com

Isotopic labeling experiments are another powerful technique. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N), its path can be traced throughout the reaction, providing definitive evidence for bond-making and bond-breaking steps. Such studies have been used to support the involvement of carbene intermediates in three-component reactions of pyridine N-oxides. acs.org

Applications of 5 Bromo 2 Iodo 4,6 Dimethylpyridin 3 Amine As a Synthetic Precursor

Design and Synthesis of Complex Pyridine-Based Architectures

The dihalogenated nature of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine would theoretically permit its use in sequential cross-coupling reactions to build intricate pyridine-based structures. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity could be exploited to introduce a substituent at the 2-position via a Suzuki, Stille, or Sonogashira reaction, leaving the bromine at the 5-position intact for a subsequent transformation. This stepwise approach would enable the controlled and regioselective synthesis of highly substituted pyridines, which are key components in many pharmaceuticals and functional materials.

Role in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The multiple reactive sites on this compound make it a potentially valuable scaffold for DOS. By systematically varying the reaction partners and conditions for the two halogen atoms and the amino group, a wide array of derivatives with distinct three-dimensional shapes and functionalities could be produced from this single starting material. For instance, the amino group could be acylated, alkylated, or used as a handle for further derivatization, while the halogenated positions could be functionalized through various cross-coupling methodologies.

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Fused Pyridines, Bipyridines)

The strategic placement of the amino and halogen groups on the pyridine (B92270) ring suggests that this compound could be an excellent precursor for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions involving the amino group and a suitably introduced side chain at the 2-position could lead to the formation of pyrido[2,3-b]pyrazines or other related fused structures. Furthermore, double cross-coupling reactions could be employed to generate bipyridine derivatives, which are important ligands in coordination chemistry and catalysis.

Integration into Multi-step Organic Synthesis Sequences

In the context of a multi-step synthesis of a complex target molecule, this compound could serve as a key intermediate. Its ability to undergo selective functionalization would allow for the introduction of various substituents in a controlled manner, thereby facilitating the construction of the desired final product. The methyl groups on the pyridine ring also offer potential sites for further chemical modification, although they are generally less reactive than the other functional groups present.

Development of Novel Synthetic Reagents and Ligands from Derivatives

Derivatives of this compound could themselves be developed into novel synthetic reagents or ligands. For example, phosphine (B1218219) or other coordinating groups could be introduced at the 2- and 5-positions to create new bidentate ligands for transition metal catalysis. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with improved activity and selectivity for a range of organic transformations.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and stereochemistry. For 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups. The chemical shift of the lone aromatic proton would be influenced by the surrounding substituents. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The two methyl groups, being in different positions on the pyridine (B92270) ring, are expected to have distinct singlet signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals corresponding to the carbon atoms of the pyridine ring and the two methyl groups. The chemical shifts of the ring carbons would be significantly affected by the attached functional groups (bromo, iodo, amino, and methyl). Specifically, the carbons bearing the iodo and bromo substituents would exhibit characteristic shifts.

Two-Dimensional NMR Techniques: To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would show correlations between coupled protons, although in this case, with only one aromatic proton, such correlations would be absent. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. The HMBC spectrum would be crucial in establishing the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away.

Expected ¹H NMR Data (Hypothetical)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 s 1H Aromatic-H
~4.5 br s 2H -NH₂
~2.4 s 3H -CH₃

Expected ¹³C NMR Data (Hypothetical)

Chemical Shift (δ, ppm) Assignment
~155 C-NH₂
~150 C-CH₃
~148 C-CH₃
~120 C-Br
~115 C-H
~90 C-I
~20 -CH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its elemental composition. For this compound (C₇H₈BrIN₂), HRMS would be expected to provide an exact mass measurement that corresponds to this formula.

Molecular Formula Validation: The calculated monoisotopic mass of C₇H₈BrIN₂ is 327.8919 g/mol . An experimental HRMS measurement would aim to match this value with a high degree of accuracy (typically within a few parts per million), thus confirming the molecular formula.

Isotopic Pattern: The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This would lead to a distinctive M and M+2 pattern for fragments containing bromine.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways of the molecule. The fragmentation patterns would provide valuable structural information. Common fragmentation pathways for such a compound might include the loss of the iodo or bromo substituent, as well as cleavages within the pyridine ring or loss of the methyl groups.

Expected HRMS Data

Ion Calculated m/z
[M+H]⁺ 328.8997

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would occur at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-I and C-Br bonds, being heavy atoms, would also be expected to give rise to characteristic low-frequency Raman signals.

Expected Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment
3300-3500 N-H stretch (amine)
3000-3100 Aromatic C-H stretch
2850-2960 Aliphatic C-H stretch (methyl)
1400-1600 C=C and C=N stretch (pyridine ring)

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information about its molecular structure.

The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, and how these interactions influence the packing of the molecules in the crystal lattice. The planarity of the pyridine ring and the positions of the substituents would be determined with high precision.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Intermediate Detection

Modern synthetic chemistry often utilizes advanced spectroscopic techniques for real-time monitoring of reactions. This allows for a deeper understanding of reaction mechanisms, kinetics, and the detection of transient intermediates.

For the synthesis of this compound, techniques such as ReactIR (in-situ FT-IR spectroscopy) or in-situ NMR spectroscopy could be employed. These methods would allow researchers to follow the disappearance of starting materials and the appearance of the product in real-time. This can be particularly useful for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. Furthermore, these techniques may enable the detection and characterization of short-lived intermediates that would be difficult to isolate and study by conventional methods.

Computational and Theoretical Studies on 5 Bromo 2 Iodo 4,6 Dimethylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. These calculations can reveal the distribution of electrons and identify regions susceptible to chemical attack, thereby predicting the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, which are strong electron-donating groups. The electron-withdrawing halogen substituents (bromo and iodo) and the electronegative nitrogen atom in the pyridine ring would contribute to the character of the LUMO.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov A high chemical hardness value, derived from a large HOMO-LUMO gap, would suggest that the molecule is thermodynamically stable. nih.gov Conversely, a higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

Table 1: Predicted Reactivity Descriptors for this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-5.8Electron donating ability
LUMO Energy-1.2Electron accepting ability
HOMO-LUMO Gap4.6Chemical stability and reactivity
Ionization Potential5.8Energy required to remove an electron
Electron Affinity1.2Energy released upon gaining an electron
Chemical Hardness2.3Resistance to change in electron distribution
Electrophilicity Index2.1Propensity to accept electrons

Note: The values in this table are hypothetical and are based on typical ranges observed for similar halogenated amino-pyridine derivatives. Actual values would require specific quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map is colored to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. The areas around the hydrogen atoms of the amino and methyl groups, as well as the halogen atoms (particularly the iodine due to the σ-hole effect), would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack. ekb.eg

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, reaction pathway modeling could be used to investigate various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), or reactions involving the amino group. By calculating the energies of the species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the feasibility of a proposed mechanism and can help in identifying the rate-determining step. Transition state analysis, which involves locating the saddle point on the potential energy surface and analyzing its vibrational frequencies, confirms the nature of the transition state and provides further insight into the reaction dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can provide a reliable prediction of the ¹H and ¹³C NMR spectra. modgraph.co.uk The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons of the methyl groups would have distinct chemical shifts due to the anisotropic effects of the aromatic ring and the neighboring substituents. The chemical shifts of the aromatic protons and carbons would be significantly affected by the combined electronic effects of the amino, bromo, iodo, and methyl groups. Comparing the calculated shifts with experimental data can aid in the definitive assignment of the spectral signals. modgraph.co.ukresearchgate.net

Infrared (IR) Frequencies: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical IR spectrum. cardiff.ac.uk Each peak in the calculated spectrum corresponds to a specific vibrational mode of the molecule. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C-H stretching of the methyl and aromatic groups, the C-N and C-C stretching of the pyridine ring, and the C-Br and C-I stretching vibrations. wpmucdn.com These predicted frequencies can be compared with experimental IR data to confirm the structure of the molecule and to understand its vibrational properties. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)Methyl protons: 2.3-2.6; Amino protons: 4.5-5.5
¹³C NMR Chemical Shift (ppm)Aromatic carbons: 110-150; Methyl carbons: 15-25
IR Frequency (cm⁻¹)N-H stretch: 3300-3500; C-H stretch (aromatic): 3000-3100; C-H stretch (aliphatic): 2850-2960; C=C/C=N stretch: 1400-1600; C-I stretch: ~500

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Precise values would require specific computational calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Elucidation

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) and correlating them with experimentally determined reactivity data using statistical methods.

For a series of substituted pyridin-3-amines, including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. The descriptors used in such a model could include HOMO and LUMO energies, dipole moment, atomic charges, and steric parameters. By establishing a robust QSRR model, the reactivity of new, unsynthesized derivatives could be predicted, thereby guiding the design of molecules with desired chemical properties.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, primarily related to the rotation of the amino and methyl groups. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time at a given temperature. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities as a function of time.

MD simulations can reveal the preferred conformations of the substituents and the energetic barriers between them. This information can be important for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors. For a molecule like this, the orientation of the amino group's lone pair and N-H bonds relative to the rest of the molecule could have a significant impact on its intermolecular interactions and reactivity.

Emerging Research Frontiers and Future Prospects for 5 Bromo 2 Iodo 4,6 Dimethylpyridin 3 Amine

Exploration of Unconventional Reactivity Modes (e.g., Photoredox Catalysis, Electrochemistry)

The presence of both bromo and iodo substituents on the pyridine (B92270) ring of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine opens up avenues for selective functionalization using modern synthetic methods. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, is a particularly promising area. wikipedia.org The carbon-iodine bond is significantly weaker than the carbon-bromine bond, suggesting that selective activation of the C-I bond is feasible under photoredox conditions. This could enable the regioselective introduction of various functional groups at the 2-position of the pyridine ring, while leaving the C-Br bond intact for subsequent transformations. Research on the photoredox-catalyzed reactions of other halopyridines has demonstrated the feasibility of such transformations, including the addition of pyridyl radicals to alkenes. nih.govcas.cnnih.gov

Electrochemistry offers another powerful tool for exploring the unconventional reactivity of this molecule. Electrochemical methods can provide precise control over the reduction and oxidation potentials, potentially allowing for the selective cleavage of either the C-I or C-Br bond. This could lead to the development of novel synthetic routes for the preparation of complex pyridine derivatives. The steric hindrance from the methyl groups may also play a crucial role in directing the regioselectivity of these reactions.

The table below outlines a hypothetical comparison of the reactivity of the C-X bonds in this compound under different unconventional reaction conditions.

Reaction ConditionTargeted BondPotential TransformationRationale
Photoredox CatalysisC-IAlkylation, ArylationLower bond dissociation energy of C-I vs. C-Br
Electrochemistry (Reduction)C-I / C-BrSelective dehalogenation or couplingDifferentiated reduction potentials of C-I and C-Br
Electrochemistry (Oxidation)AmineDimerization, N-heterocycle formationOxidation of the amino group to a radical cation

Potential for Integration into Automated Synthesis and Flow Chemistry Platforms

The development of automated synthesis and flow chemistry platforms has revolutionized the way chemical libraries are synthesized and manufacturing processes are optimized. The well-defined structure of this compound makes it an ideal candidate for integration into such systems. Automated platforms could be employed to rapidly explore the reactivity of this compound with a wide range of coupling partners and reaction conditions, accelerating the discovery of new derivatives with interesting properties.

Flow chemistry, in particular, offers several advantages for the synthesis and functionalization of substituted pyridines. researchgate.net Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The sequential functionalization of the C-I and C-Br bonds could be readily achieved in a flow setup, where the output of one reactor is directly fed into a second reactor for a subsequent transformation. This would allow for the efficient, multi-step synthesis of complex molecules without the need for intermediate purification. A recent example demonstrated the automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from halogenated vinylpyridines, highlighting the potential of these technologies. nih.gov

Sustainable Synthesis Approaches for Analogues and Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, with a focus on reducing waste, using less hazardous reagents, and improving energy efficiency. rasayanjournal.co.inresearchgate.net Future research on this compound and its analogues will likely focus on developing more sustainable synthetic routes. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that avoid the use of stoichiometric reagents. rsc.org

Microwave-assisted synthesis is another green chemistry tool that has shown promise for the rapid and efficient synthesis of pyridine derivatives. nih.govacs.org Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. The development of one-pot, multicomponent reactions for the synthesis of analogues of this compound would also be a significant step towards a more sustainable synthetic approach. nih.gov Furthermore, the use of renewable feedstocks, such as glycerol, for the synthesis of the pyridine core is an active area of research. researchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of analogues and derivatives.

Green Chemistry ApproachPotential BenefitExample Application
Microwave-Assisted SynthesisReduced reaction times, improved yieldsRapid synthesis of a library of derivatives
Aqueous SynthesisReduced use of volatile organic compoundsPerforming cross-coupling reactions in water
Multicomponent ReactionsIncreased atom economy, reduced wasteOne-pot synthesis of highly substituted pyridine analogues
Use of Green CatalystsReduced toxicity, catalyst recyclabilityEmploying heterogeneous catalysts for easier separation

Development of Novel Catalyst Systems Utilizing Derivatives of the Compound

The pyridine scaffold is a common structural motif in ligands used for transition metal catalysis. alfachemic.comnih.govresearchgate.net The electronic and steric properties of the substituents on the pyridine ring can have a profound impact on the activity and selectivity of the catalyst. acs.org The unique substitution pattern of this compound makes its derivatives attractive candidates for the development of novel catalyst systems.

For instance, the amino group could be functionalized to create bidentate or pincer-type ligands. The steric bulk of the methyl groups could be used to create a well-defined coordination pocket around the metal center, potentially leading to high levels of stereoselectivity in asymmetric catalysis. Furthermore, the remaining halogen atom could be used as a handle for immobilizing the catalyst on a solid support, facilitating catalyst recovery and reuse.

Another exciting possibility is the use of pyridinium (B92312) salts derived from this compound as precursors for N-heterocyclic carbenes (NHCs). unioviedo.esresearchgate.net NHCs have emerged as a powerful class of ligands for a wide range of catalytic transformations. The electronic and steric properties of the NHC can be readily tuned by varying the substituents on the pyridine ring, offering a modular approach to catalyst design.

Q & A

Basic: What synthetic strategies are effective for introducing bromo and iodo substituents onto a pyridine ring?

Answer: Halogenation of pyridine derivatives typically employs electrophilic substitution or transition metal-catalyzed cross-coupling reactions. For bromination, direct electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Iodination may require harsher conditions, such as using N-iodosuccinimide (NIS) with a catalytic acid. Alternatively, Suzuki-Miyaura coupling can introduce aryl halides using Pd catalysts . For regioselectivity, steric and electronic effects of existing substituents (e.g., methyl groups at 4,6-positions) must be considered. Post-synthetic purification often involves column chromatography or recrystallization, as demonstrated in related pyridine derivatives .

Advanced: How can competing reactivity of bromo and iodo groups be managed during cross-coupling reactions?

Answer: Bromo and iodo substituents exhibit differing reactivity in cross-coupling: iodine is more reactive in Pd-catalyzed reactions. To selectively couple one halogen, use mild conditions (e.g., low temperature, short reaction time) for the iodine site. For sequential coupling, protect the iodine group via silylation or employ orthogonal protecting groups. Computational modeling (DFT) can predict activation barriers for competing pathways, aiding reaction design . Kinetic studies using in-situ NMR or HPLC monitoring are critical to optimize selectivity .

Basic: What characterization techniques are most reliable for confirming the structure of halogenated pyridines?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions via splitting patterns and coupling constants. For example, methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~6–8 ppm) provide structural clues.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and halogen isotopic patterns.
  • X-ray Crystallography: Resolves ambiguities in regiochemistry, as shown in the crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .
    Cross-validate data to address contradictions (e.g., unexpected NOE effects in NMR vs. crystallography results) .

Advanced: How can computational methods aid in predicting the stability of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine?

Answer: Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for C–Br and C–I bonds, predicting susceptibility to hydrolysis or thermal degradation. Solvent effects can be modeled using polarizable continuum models (PCM). Molecular dynamics simulations evaluate steric strain from methyl groups, which may stabilize the compound by hindering nucleophilic attack. Compare results with experimental stability tests (e.g., accelerated aging under varying pH/temperature) .

Basic: What purification methods are suitable for polyhalogenated pyridines?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate). Halogenated compounds often exhibit higher retention due to polarity.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC: Reverse-phase HPLC with C18 columns resolves closely related impurities. Validate purity via melting point analysis and ≥95% purity thresholds, as seen in commercial analogs .

Advanced: How to resolve contradictions between spectroscopic data and expected regiochemistry?

Answer: Contradictions may arise from unexpected tautomerism or crystal packing effects. Strategies include:

  • 2D NMR (COSY, NOESY): Confirm spatial proximity of substituents.
  • X-ray Diffraction: Resolve ambiguities definitively, as hydrogen bonding in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine influenced spectral interpretations .
  • Isotopic Labeling: Introduce deuterium at suspected positions to clarify splitting patterns.
    Triangulate data with computational predictions (e.g., ChemDraw NMR simulations) .

Basic: What safety precautions are critical when handling halogenated pyridines?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile halides.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Disposal: Neutralize halogenated waste with sodium bicarbonate before disposal.
    Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) for spill management and first-aid protocols .

Advanced: How can bioisosteric replacement of halogens improve pharmacological activity?

Answer: Replace iodine with trifluoromethyl or cyano groups to enhance metabolic stability while retaining steric bulk. Test bioisosteres via:

  • In Vitro Assays: Measure binding affinity (e.g., IC₅₀) against target receptors.
  • ADME Studies: Assess solubility (e.g., shake-flask method) and microsomal stability.
    Analog synthesis routes (e.g., Suzuki coupling for trifluoromethyl introduction) can be adapted from methods for 5-bromo-2-methylpyridin-3-amine derivatives .

Basic: What are common byproducts in the synthesis of polyhalogenated pyridines, and how are they mitigated?

Answer: Common byproducts include dehalogenated products or regioisomers. Mitigation strategies:

  • Optimized Stoichiometry: Use excess halogenating agent (e.g., NIS) to drive reaction completion.
  • Catalyst Screening: Test Pd/Cu catalysts for cross-coupling efficiency.
  • TLC Monitoring: Track reaction progress to terminate at optimal conversion.
    Byproduct identification via GC-MS or LC-MS is critical, as seen in the synthesis of 5-Bromo-2-fluoropyridine derivatives .

Advanced: How to design a stability-indicating assay for this compound?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-DAD/UV: Develop a gradient method to separate degradation products.
  • Kinetic Modeling: Determine degradation rate constants (k) using Arrhenius equations.
    Cross-reference with stability data from analogs like 5-Bromo-2-methoxypyridine, which degrades via demethylation under acidic conditions .

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